(4-carbonochloridoyl-2,6-dimethylphenyl) acetate
Overview
Description
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of acetic acid and is characterized by the presence of a chlorocarbonyl group and two methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester typically involves the esterification of 4-chlorocarbonyl-2,6-dimethylphenol with acetic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other functional groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or other proteins, thereby affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid 4-chlorocarbonyl-phenyl ester: Similar structure but lacks the two methyl groups.
Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl amide: Contains an amide group instead of an ester group.
Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ether: Contains an ether linkage instead of an ester linkage.
Uniqueness
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate is unique due to the presence of both the chlorocarbonyl group and the two methyl groups on the phenyl ring. This structural feature imparts specific chemical reactivity and physical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
(4-carbonochloridoyl-2,6-dimethylphenyl) acetate |
InChI |
InChI=1S/C11H11ClO3/c1-6-4-9(11(12)14)5-7(2)10(6)15-8(3)13/h4-5H,1-3H3 |
InChI Key |
PRMHQIVOFKWXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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